molecular formula C21H26N4O4S B2724283 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1171556-51-6

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide

カタログ番号: B2724283
CAS番号: 1171556-51-6
分子量: 430.52
InChIキー: KIKHSSNITJGXIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a heterocyclic carboxamide featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, a pyrazole ring with ethyl and methyl substituents, and a tetrahydrofuran (oxolane) methyl group.

特性

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethyl-5-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-5-25-15(11-13(2)23-25)20(26)24(12-14-7-6-10-29-14)21-22-18-16(27-3)8-9-17(28-4)19(18)30-21/h8-9,11,14H,5-7,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKHSSNITJGXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. The starting materials often include 4,7-dimethoxybenzo[d]thiazole, ethyl pyrazole, and tetrahydrofuran derivatives. The synthetic route may involve:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrazole Ring: This step often involves the condensation of hydrazine derivatives with 1,3-diketones.

    Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole rings with the tetrahydrofuran moiety using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

化学反応の分析

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

科学的研究の応用

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

作用機序

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The benzothiazole and pyrazole rings are known to interact with biological macromolecules, leading to the modulation of their activity.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

Pyrazole-Carboximidamide Derivatives ()

Compounds such as 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 1) and 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 3) share a dihydropyrazole-carboximidamide backbone. Unlike the target compound’s carboxamide group, carboximidamides feature an additional imine (NH) group, which may alter hydrogen-bonding interactions in biological systems. Substituents like methoxy, chloro, or bromo groups on aryl rings influence electronic properties and steric bulk, with methoxy groups generally enhancing solubility .

Thiazolidinone-Pyrazole Hybrids ()

Compounds such as 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones integrate thiazolidinone and pyrazole moieties. The thiazolidinone ring introduces a sulfur atom and ketone group, contrasting with the benzothiazole core of the target compound. These hybrids are often associated with antimicrobial activity due to thioxo groups disrupting microbial enzymes .

Substituent-Based Comparison

Compound Core Structure Key Substituents Functional Impact
Target Compound Benzothiazole-pyrazole 4,7-Dimethoxy, oxolane-methyl Enhanced lipophilicity and solubility
5a–5m () Oxadiazole-thiol pyrazole Variable RCH2 groups (e.g., alkyl, aryl) Tunable steric and electronic properties
5-(4-Methoxyphenyl)-... () Dihydropyrazole-carboximidamide 4-Methoxyphenyl Increased solubility, moderate bioactivity
Thiazolidinone-Pyrazole () Thiazolidinone-pyrazole Diaryl groups Antimicrobial via thioxo-mediated interactions

Critical Analysis of Divergences

  • Solubility : The oxolane-methyl group likely improves aqueous solubility compared to purely aromatic substituents in and .
  • Synthetic Complexity : The benzothiazole-pyrazole scaffold may require multi-step synthesis, contrasting with the one-pot methods for dihydropyrazoles ().

生物活性

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances solubility and reactivity, making it a candidate for various pharmacological applications.

Structural Formula

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit antimicrobial activity. N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has shown promising results against various bacterial strains due to its ability to disrupt microbial cell membranes and inhibit growth factors.

Antioxidant Activity

The compound also demonstrates antioxidant properties. Studies have shown that it can modulate oxidative stress by reducing reactive oxygen species (ROS) levels in cellular systems. This suggests potential therapeutic applications in conditions characterized by oxidative damage.

Anti-cancer Activity

Preliminary studies suggest that this compound possesses significant anti-cancer properties. It appears to inhibit specific enzymes and signaling pathways involved in cancer proliferation and survival. For instance, molecular docking studies have indicated effective binding to protein receptors associated with tumor growth.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of microbial cell membranes
AntioxidantReduction of ROS levels
Anti-cancerInhibition of cancer-related signaling pathways

The mechanisms through which N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide exerts its effects include:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation.
  • Protein Interaction : It interacts with various protein receptors, modulating their activity and leading to altered cellular responses.
  • Oxidative Stress Modulation : By reducing ROS levels, it mitigates oxidative damage in cells.

Study on Anticancer Effects

A study investigated the anticancer effects of similar benzothiazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide exhibited significant cytotoxicity against breast cancer cells with IC50 values considerably lower than standard chemotherapeutics like cisplatin .

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits cholinesterase enzymes (hAChE and hBChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Q & A

Q. What are the typical synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions starting from benzothiazole and pyrazole precursors. Key steps include:

  • Nucleophilic substitution to attach the oxolan-2-ylmethyl group to the pyrazole core (using K₂CO₃ as a base in DMF at room temperature) .
  • Coupling reactions between functionalized benzothiazole and pyrazole intermediates, often catalyzed by triethylamine or similar bases in solvents like ethanol or THF .
  • Methoxy group introduction via alkylation or demethylation-protection strategies under controlled pH and temperature .
    Critical factors : Solvent polarity (e.g., DMF enhances nucleophilicity), reaction time (overlong steps risk side-product formation), and catalyst selection (e.g., LiAlH₄ for reductions) .

Q. What analytical methods are recommended for structural characterization and purity assessment?

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the benzothiazole and pyrazole rings .
  • HPLC with UV detection (λ = 254–280 nm) for purity analysis, especially to resolve diastereomers from tetrahydropyran substitutions .
  • Mass spectrometry (HRMS/ESI) to verify molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Q. How can researchers design initial biological activity screens for this compound?

  • In vitro assays : Prioritize antimicrobial (e.g., MIC against S. aureus or E. coli) and anticancer (e.g., MTT assay on HeLa or MCF-7 cells) screens due to structural similarities to bioactive benzothiazole derivatives .
  • Dose-response curves : Use concentrations ranging from 1 nM–100 µM to identify IC₅₀ values, noting solubility limitations in aqueous buffers (DMSO co-solvent <0.1% recommended) .

Advanced Research Questions

Q. How can conflicting biological activity data between structural analogs be resolved?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replace 4,7-dimethoxy with 4,6-difluoro groups) to isolate pharmacophores. For example, fluorinated analogs show enhanced membrane permeability .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., EGFR or topoisomerase II) and correlate with experimental IC₅₀ values .
  • Metabolic stability assays : Assess cytochrome P450 interactions (CYP3A4/2D6) to rule out false negatives due to rapid degradation .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing impurities?

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., oxolan ring-opening) by maintaining precise temperature control .
  • Catalyst screening : Test Pd/C or Ni catalysts for coupling steps; shows 15–20% yield improvements with Pd(OAc)₂ .
  • In-line purification : Integrate scavenger resins (e.g., QuadraPure™) to remove unreacted amines or thiols post-alkylation .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes substituent electronic profiles (e.g., methoxy vs. ethoxy groups’ electron-donating effects) .
  • Pharmacophore mapping : Overlay with known inhibitors (e.g., kinase inhibitors) to identify critical H-bond donors/acceptors .
  • ADMET prediction : Tools like SwissADME predict logP, BBB permeability, and hERG liability to prioritize synthesizable candidates .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–10 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
  • Plasma stability assays : Incubate with human plasma (4 hrs) and quantify parent compound loss using HPLC-UV .
  • Light/heat stress tests : Monitor structural integrity via FTIR after 48 hrs under ICH Q1B guidelines .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure bioavailability (e.g., oral vs. IV administration in rodent models) and tissue distribution .
  • Metabolite identification : Use HRMS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .
  • Species-specific assays : Compare target binding affinity across human vs. murine protein isoforms .

Comparative Analysis with Analogues

Q. What key structural features differentiate this compound from similar benzothiazole-pyrazole hybrids?

  • Substituent positioning : The 4,7-dimethoxy groups on benzothiazole enhance π-π stacking vs. 4-ethoxy derivatives’ bulkier profile .
  • Oxolan-2-ylmethyl linker : Increases solubility compared to morpholinoethyl analogs (logP reduced by ~0.5 units) .
  • Ethyl vs. methyl groups on pyrazole : Ethyl substitution at N1 reduces steric hindrance in target binding pockets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。